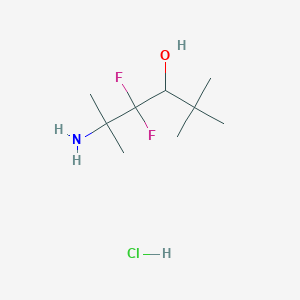
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is a chemical compound with the molecular formula C9H19ClF2NO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Incorporation of the amino group through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous flow reactors to streamline the synthesis process, enhancing efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, modulating their activity and function. Specific pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,4-Difluoro-2,2,5-trimethylhexan-3-amine: Lacks the hydroxyl group, affecting its reactivity and applications.
5-Amino-4,4-difluoro-2,2,5-trimethylhexanoic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is unique due to its combination of amino, difluoro, and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H20ClF2NO |
|---|---|
Peso molecular |
231.71 g/mol |
Nombre IUPAC |
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H19F2NO.ClH/c1-7(2,3)6(13)9(10,11)8(4,5)12;/h6,13H,12H2,1-5H3;1H |
Clave InChI |
PFAWIDAAFQLKRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C(C)(C)N)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)

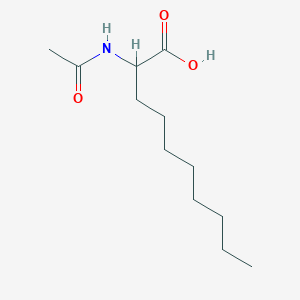
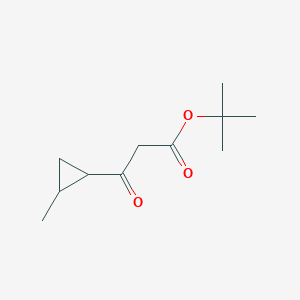
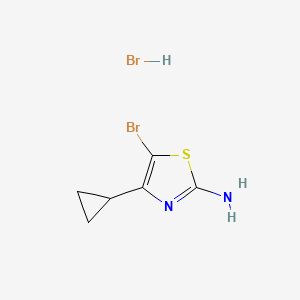
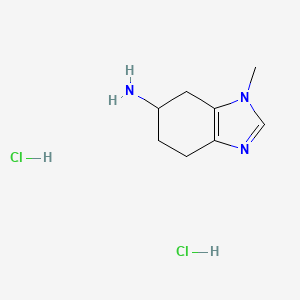

![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
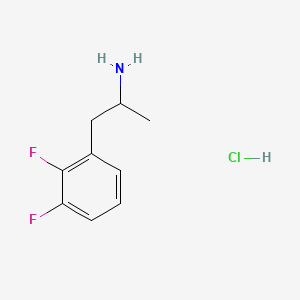
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)


